

Measuring Inflammasome Activation in THP-1 Cells using Ac-WEHD-AFC

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Compound of Interest		
Compound Name:	Ac-WEHD-AFC	
Cat. No.:	B147063	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by initiating inflammatory responses. [1][2] A key event in inflammasome activation is the activation of caspase-1, a protease that processes pro-inflammatory cytokines such as pro-interleukin-1 β (pro-IL-1 β) and pro-IL-18 into their mature, secreted forms. [3] Dysregulation of inflammasome activity is implicated in a variety of inflammatory diseases, making it an important target for therapeutic intervention. This application note provides a detailed protocol for measuring inflammasome activation in the human monocytic cell line THP-1 by quantifying caspase-1 activity using the fluorogenic substrate **Ac-WEHD-AFC**.

The activation of the NLRP3 inflammasome, the most extensively studied inflammasome, typically requires two signals.[3][4] The first, or priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the NF- κ B-mediated upregulation of NLRP3 and pro-IL-1 β .[2][3] The second signal, triggered by a wide range of stimuli including pore-forming toxins (e.g., nigericin) or ATP, induces the assembly of the NLRP3 inflammasome complex, leading to the autocatalytic cleavage and activation of pro-caspase-1.[1][5][6]







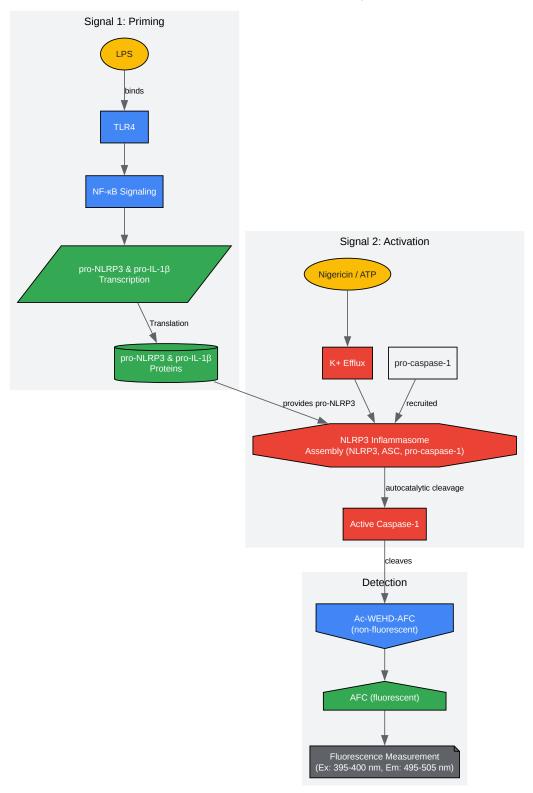
The substrate **Ac-WEHD-AFC** is a synthetic peptide containing the caspase-1 cleavage sequence WEHD conjugated to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC).[7][8] [9] In its uncleaved state, the fluorescence of AFC is quenched. Upon cleavage by active caspase-1, the free AFC is released, resulting in a measurable increase in fluorescence.[9] This provides a sensitive and direct method to quantify caspase-1 activity and, by extension, inflammasome activation.

Signaling Pathway

The activation of the NLRP3 inflammasome and subsequent caspase-1 activity can be summarized in the following pathway:



NLRP3 Inflammasome Activation Pathway



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Caption: NLRP3 inflammasome activation pathway leading to caspase-1 cleavage of **Ac-WEHD-AFC**.

Experimental Protocol

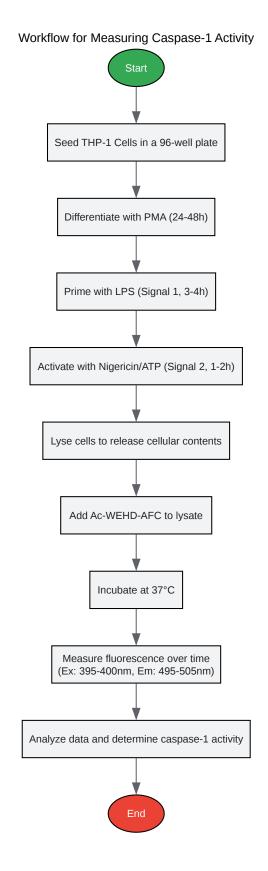
This protocol describes the steps to differentiate THP-1 cells, prime and activate the inflammasome, and measure caspase-1 activity using **Ac-WEHD-AFC**.

Materials:

- THP-1 cells (ATCC TIB-202)
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS) from E. coli
- Nigericin or ATP
- Ac-WEHD-AFC (fluorogenic caspase-1 substrate)
- Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH
 7.2)
- Phosphate-Buffered Saline (PBS)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader

Experimental Workflow:





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Caption: Step-by-step workflow for the inflammasome activation assay in THP-1 cells.

Methodological & Application





Methodology:

- 1. THP-1 Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO $_2$ incubator. b. Seed THP-1 cells into a 96-well black, clear-bottom plate at a density of 5 x 10 4 cells per well in 100 μ L of complete medium. c. To differentiate the monocytes into macrophage-like cells, add PMA to a final concentration of 50-100 ng/mL. d. Incubate for 24-48 hours. After incubation, cells should be adherent. e. Carefully aspirate the PMA-containing medium and wash the cells once with 100 μ L of fresh, serum-free medium.
- 2. Inflammasome Priming (Signal 1): a. Add 100 μ L of fresh complete medium containing LPS (e.g., 1 μ g/mL) to each well (except for negative controls). b. Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.
- 3. Inflammasome Activation (Signal 2): a. Following the priming step, add the inflammasome activator. For example, add nigericin to a final concentration of 10-20 μ M or ATP to a final concentration of 2.5-5 mM. b. Include appropriate controls:
- Negative Control: Cells with no LPS and no activator.
- Priming Only Control: Cells with LPS but no activator.
- Activator Only Control: Cells with activator but no LPS. c. Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
- 4. Cell Lysis and Caspase-1 Assay: a. Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. b. Carefully remove the supernatant. Note: The supernatant can be saved for cytokine analysis (e.g., IL-1 β ELISA) as a complementary readout of inflammasome activation. c. Add 50 μ L of ice-cold caspase assay buffer to each well and incubate on ice for 10-15 minutes to lyse the cells. d. Prepare the caspase-1 substrate solution by diluting **Ac-WEHD-AFC** in caspase assay buffer to a final concentration of 50 μ M. e. Add 50 μ L of the substrate solution to each well containing the cell lysate. f. Incubate the plate at 37°C, protected from light.
- 5. Fluorescence Measurement: a. Measure the fluorescence intensity using a microplate reader with excitation at 395-400 nm and emission at 495-505 nm.[8] b. Readings can be taken kinetically every 5-10 minutes for 1-2 hours or as an endpoint measurement after a fixed



incubation time (e.g., 60 minutes). Kinetic analysis is often preferred as it provides the rate of the reaction.

Data Presentation

The results of the caspase-1 activity assay can be summarized in a table for clear comparison between different treatment conditions. The data is typically presented as Relative Fluorescence Units (RFU) or as the rate of change in fluorescence (RFU/min).

Table 1: Representative Caspase-1 Activity Data

Treatment Group	Priming (LPS, 1 μg/mL)	Activation (Nigericin, 20 μΜ)	Average Caspase-1 Activity (RFU/min)	Standard Deviation
Untreated Control	-	-	5.2	0.8
LPS Only	+	-	15.8	2.1
Nigericin Only	-	+	8.5	1.2
LPS + Nigericin	+	+	254.7	15.3
Inhibitor Control (LPS + Nigericin + YVAD-cmk)	+	+	10.1	1.5

Data are hypothetical and for illustrative purposes only. YVAD-cmk is a known caspase-1 inhibitor and serves as a specificity control.

Conclusion

The **Ac-WEHD-AFC** assay provides a robust and sensitive method for quantifying caspase-1 activity in THP-1 cells, serving as a direct measure of inflammasome activation. This protocol can be adapted to screen for compounds that modulate inflammasome activity, making it a valuable tool for both basic research and drug discovery in the context of inflammatory



diseases. For a comprehensive assessment, it is recommended to complement this activity assay with other readouts, such as measuring the release of IL-1 β and LDH.[10]

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